

# Technical Guide: Certificate of Analysis for Prasugrel Metabolite-d4

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## Compound of Interest

Compound Name: Prasugrel metabolite-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for **Prasugrel metabolite-d4**. This deuterated internal standard is crucial for the accurate quantification of the active metabolite of Prasugrel in biological matrices during pharmacokinetic and drug metabolism studies.<sup>[1][2]</sup>

## Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Prasugrel metabolite-d4**. These values are representative and may vary between different manufacturing lots and suppliers.

Table 1: Identity and Purity

Parameter	Specification
Chemical Name	5-[2-(cyclopropyl-2,2,3,3-d4)-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
CAS Number	1217222-86-0[3][4]
Molecular Formula	C <sub>18</sub> H <sub>16</sub> D <sub>4</sub> FNO <sub>3</sub> S[3]
Molecular Weight	353.44 g/mol [3]
Chemical Purity (by HPLC)	≥98%
Deuterated Isotopic Purity	≥99% atom % D
Storage	2-8°C for long-term storage[3]

Table 2: Analytical Data

Analysis	Result
Mass Spectrometry	Conforms to structure
<sup>1</sup> H-NMR Spectroscopy	Conforms to structure
HPLC	Conforms to reference standard

## Experimental Protocols

Detailed methodologies for the key experiments performed to certify **Prasugrel metabolite-d4** are outlined below. These protocols are based on established analytical techniques for Prasugrel and its metabolites.[5][6][7]

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chemical purity of **Prasugrel metabolite-d4** by separating it from any potential impurities.

#### Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Sunfire C18, 5µm (250x4.6mm) or equivalent.[5]
- Mobile Phase A: 0.1% v/v orthophosphoric acid in water.[5]
- Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile.[5]
- Gradient: A gradient elution is typically used to ensure the separation of all related substances.
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 45°C.[5]
- Detection Wavelength: 220 nm.[5]
- Sample Preparation: A known concentration of **Prasugrel metabolite-d4** is dissolved in a suitable solvent, typically the mobile phase.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and structure of **Prasugrel metabolite-d4** and to determine its isotopic enrichment.

#### Methodology:

- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.[6][7]
- Ionization Source: Positive electrospray ionization (ESI+).[6][7]
- Sample Introduction: The eluent from the HPLC is introduced directly into the mass spectrometer.

- Data Acquisition: Full scan mode to confirm the molecular weight and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis and confirmation of isotopic purity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of **Prasugrel metabolite-d4** and the position of the deuterium labels.

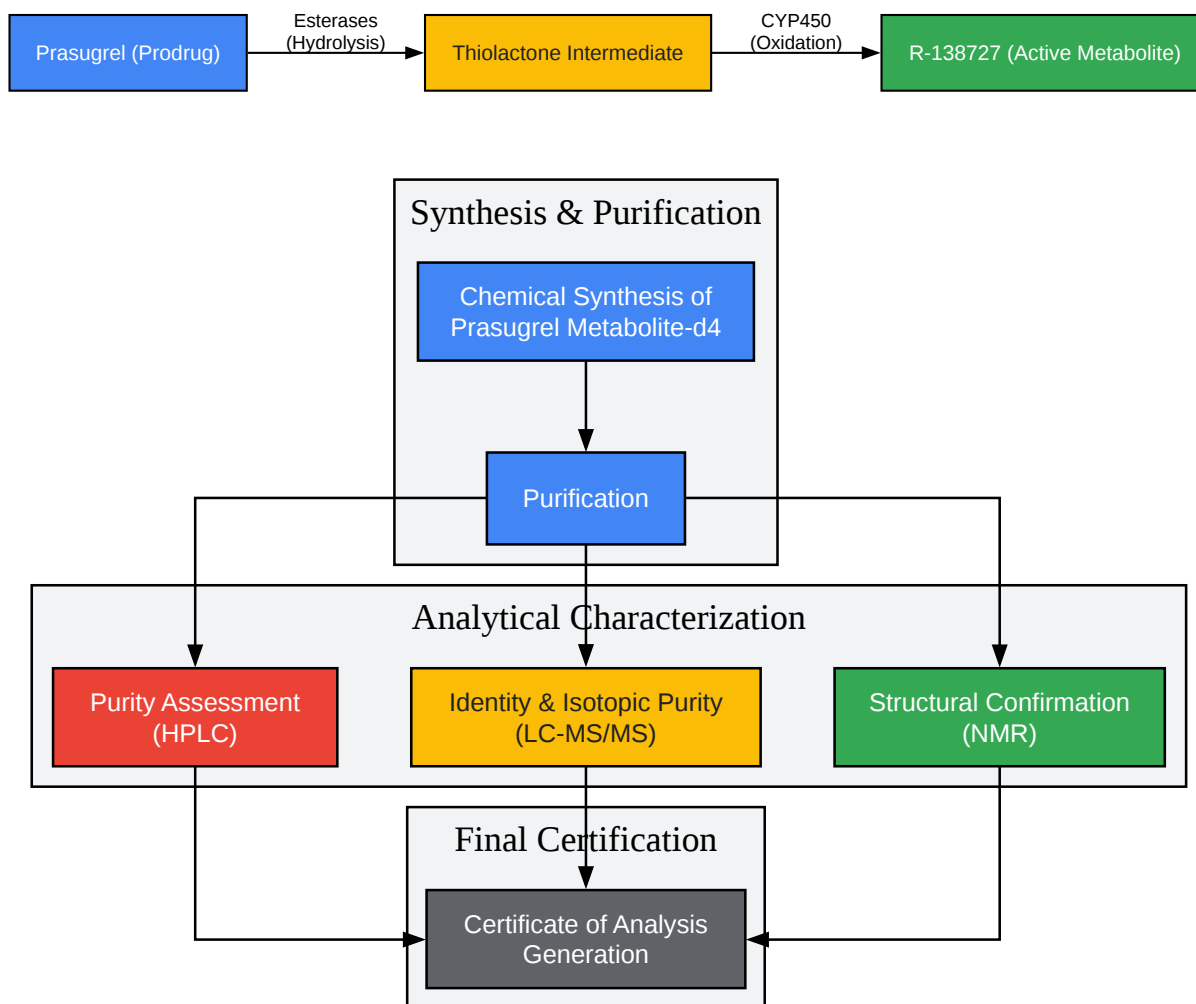
Methodology:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as DMSO-d<sub>6</sub>.<sup>[8]</sup>
- Experiments: <sup>1</sup>H NMR to observe the absence of signals at the deuterated positions and to confirm the rest of the protonated structure. <sup>13</sup>C NMR can also be used for structural elucidation.<sup>[8]</sup>

## Visualizations

### Metabolic Pathway of Prasugrel

Prasugrel is a prodrug that undergoes a two-step activation process to form its active metabolite, R-138727.<sup>[9]</sup> The deuterated metabolite serves as an internal standard for the quantification of this active form.



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- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for Prasugrel Metabolite-d<sub>4</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599235#certificate-of-analysis-for-prasugrel-metabolite-d4>]

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